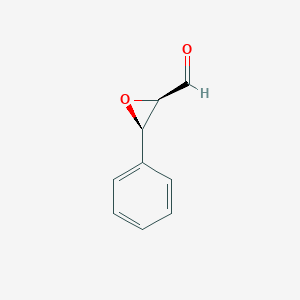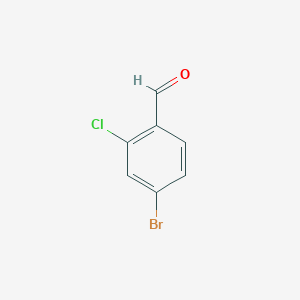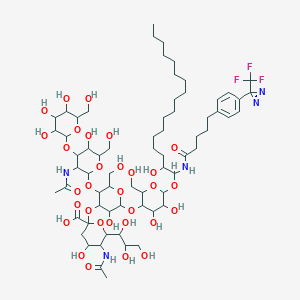
N-Diazirinyl-lyso-G(M1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Diazirinyl-lyso-G(M1) is a compound that has been gaining attention in the scientific community due to its potential applications in biochemical research. This molecule is a derivative of the ganglioside GM1, which is a glycosphingolipid found in the cell membrane of various tissues. N-Diazirinyl-lyso-G(M1) has a unique structure that makes it useful for studying protein-lipid interactions and other cellular processes.
Mécanisme D'action
The mechanism of action of N-Diazirinyl-lyso-G(M1) involves its ability to covalently attach to nearby proteins through the activated diazirine group. This covalent attachment allows for the identification and study of proteins that interact with GM1 in the cell membrane.
Effets Biochimiques Et Physiologiques
N-Diazirinyl-lyso-G(M1) has been shown to have various biochemical and physiological effects. One of the most significant effects is its ability to modulate the activity of various enzymes involved in lipid metabolism. Additionally, this molecule has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Diazirinyl-lyso-G(M1) in lab experiments is its ability to covalently attach to nearby proteins, allowing for the identification and study of protein-lipid interactions. However, one limitation of this molecule is its instability, which can make it challenging to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the use of N-Diazirinyl-lyso-G(M1) in scientific research. One potential application is in studying the role of GM1 in various disease states, such as Alzheimer's disease and Parkinson's disease. Additionally, this molecule could be used to identify novel drug targets for the treatment of various diseases. Finally, further research is needed to optimize the synthesis and stability of N-Diazirinyl-lyso-G(M1) for use in various experimental conditions.
Méthodes De Synthèse
The synthesis of N-Diazirinyl-lyso-G(M1) involves several steps, starting with the isolation of GM1 from natural sources or through chemical synthesis. The lyso-GM1 molecule is then obtained by enzymatic hydrolysis of GM1, followed by the addition of a diazirine group to the lyso-GM1 molecule. The resulting compound is purified through various chromatography techniques to obtain a pure form of N-Diazirinyl-lyso-G(M1).
Applications De Recherche Scientifique
N-Diazirinyl-lyso-G(M1) has been used in various scientific research applications due to its unique properties. One of the most significant applications of this molecule is in studying protein-lipid interactions. The diazirine group in N-Diazirinyl-lyso-G(M1) can be activated through UV light, allowing for the covalent attachment of the molecule to nearby proteins. This process can be used to identify and study the proteins that interact with GM1 in the cell membrane.
Propriétés
Numéro CAS |
131966-72-8 |
|---|---|
Nom du produit |
N-Diazirinyl-lyso-G(M1) |
Formule moléculaire |
C67H108F3N5O31 |
Poids moléculaire |
1536.6 g/mol |
Nom IUPAC |
5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[2-hydroxy-1-[5-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]pentanoylamino]heptadecoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C67H108F3N5O31/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-36(83)59(73-43(86)21-18-17-19-34-22-24-35(25-23-34)66(74-75-66)67(68,69)70)104-62-52(93)50(91)54(41(30-79)99-62)101-63-53(94)58(106-65(64(95)96)26-37(84)44(71-32(2)81)57(105-65)46(87)38(85)27-76)55(42(31-80)100-63)102-60-45(72-33(3)82)56(48(89)40(29-78)97-60)103-61-51(92)49(90)47(88)39(28-77)98-61/h22-25,36-42,44-63,76-80,83-85,87-94H,4-21,26-31H2,1-3H3,(H,71,81)(H,72,82)(H,73,86)(H,95,96) |
Clé InChI |
RVTCMRFJLNUITD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(C(NC(=O)CCCCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |
Synonymes |
5-(4-(3-(trifluromethyl)diazirinyl)phenyl)pentanoyl-lyso-G(M1) ganglioside N-diazirinyl-lyso-G(M1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



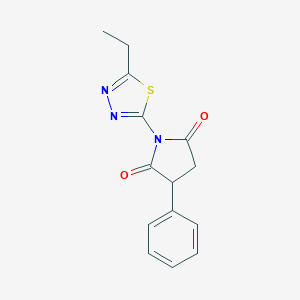
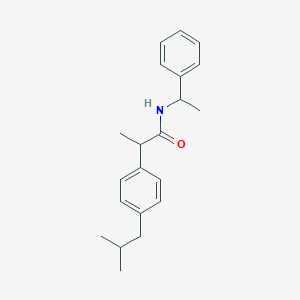
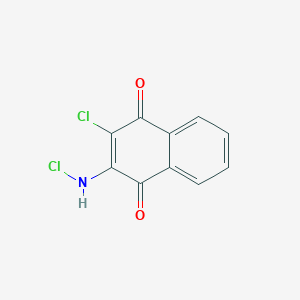
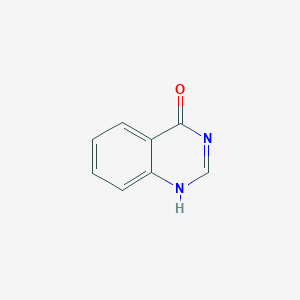
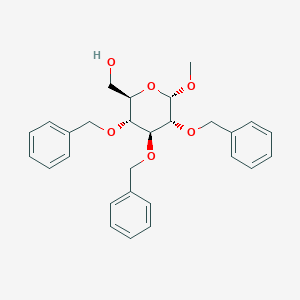
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
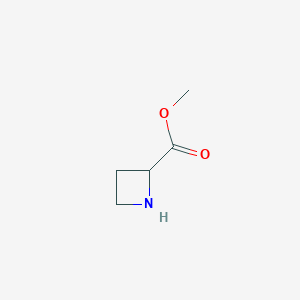
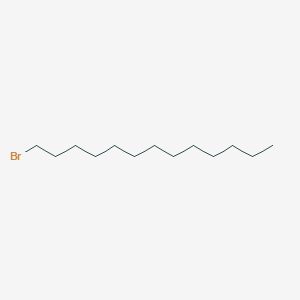
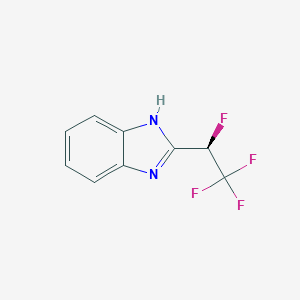
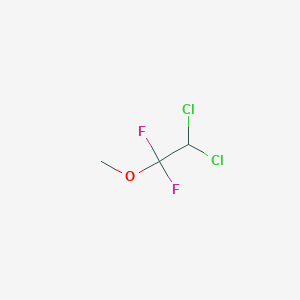
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
